Hydroxyebastine - 210686-41-2

Hydroxyebastine

Catalog Number: EVT-388841
CAS Number: 210686-41-2
Molecular Formula: C32H39NO3
Molecular Weight: 485.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hydroxyebastine is a major metabolite of the second-generation antihistamine drug ebastine. [, , ] It is formed through the hydroxylation of ebastine, primarily mediated by the cytochrome P450 (CYP) enzyme CYP2J2. [, ] While not pharmacologically active itself, Hydroxyebastine serves as a precursor to carebastine, the active metabolite responsible for ebastine's antihistaminic effects. [, , ] In scientific research, Hydroxyebastine is primarily utilized as a tool to study ebastine metabolism, CYP2J2 activity, and drug-drug interactions. [, , , , , ]

Ebastine

Compound Description: Ebastine is a second-generation antihistamine drug used to treat allergic rhinitis and chronic idiopathic urticaria. It is a selective histamine H1 receptor antagonist with a long duration of action [, , ].

Relevance: Ebastine is the parent compound of hydroxyebastine. Hydroxyebastine is a major metabolite of ebastine, formed via hydroxylation by cytochrome P450 enzymes, primarily CYP2J2 [, ].

Carebastine

Compound Description: Carebastine is the active metabolite of both ebastine and hydroxyebastine. It is also a selective histamine H1 receptor antagonist and contributes significantly to the therapeutic effect of ebastine [, , ].

Relevance: Carebastine is a major metabolite formed from hydroxyebastine via further metabolism by CYP2J2 and CYP3A4. Compared to ebastine and hydroxyebastine, carebastine is more metabolically stable [].

Desalkylebastine

Compound Description: Desalkylebastine is a metabolite of ebastine, hydroxyebastine, and carebastine. It is formed via N-dealkylation, primarily by CYP3A4 []. The pharmacological activity of desalkylebastine is not extensively studied.

Relevance: Desalkylebastine is a common metabolite of both ebastine and hydroxyebastine, indicating their shared metabolic pathway involving CYP3A4-mediated N-dealkylation [, ].

Astemizole

Compound Description: Astemizole is a second-generation antihistamine that was withdrawn from the market due to its potential to cause cardiac arrhythmias. It is metabolized by CYP2J2 [, ].

Relevance: Astemizole is used as a probe substrate for CYP2J2 activity in studies investigating the inhibitory potential of hydroxyebastine and other compounds on CYP2J2-mediated metabolism [, ].

Terfenadine

Compound Description: Terfenadine is another second-generation antihistamine that was withdrawn from the market due to cardiotoxicity. It is metabolized by several CYP enzymes, including CYP2J2 [].

Relevance: Terfenadine is used as a probe substrate for CYP2J2 activity in studies assessing the inhibitory potential of different compounds, including hydroxyebastine, on CYP2J2-mediated metabolism [].

Terfenadine alcohol

Compound Description: Terfenadine alcohol is a metabolite of terfenadine and is also a CYP2J2 substrate. It exhibits inhibitory effects on several CYP enzymes, including CYP2J2 and CYP2D6 [].

Tolbutamide

Compound Description: Tolbutamide is an oral hypoglycemic agent primarily metabolized by CYP2C9 [].

Relevance: Tolbutamide hydroxylation is used as a marker reaction for CYP2C9 activity when assessing the selectivity of hydroxyebastine as a CYP2J2 inhibitor [].

S-Mephenytoin

Compound Description: S-Mephenytoin is an anticonvulsant drug primarily metabolized by CYP2C19 [].

Relevance: S-Mephenytoin hydroxylation is used as a marker reaction for CYP2C19 activity in studies evaluating the selectivity of hydroxyebastine as a CYP2J2 inhibitor [].

Dextromethorphan

Compound Description: Dextromethorphan is an over-the-counter cough suppressant primarily metabolized by CYP2D6 [].

Relevance: Dextromethorphan O-demethylation is used as a marker reaction for CYP2D6 activity when assessing the selectivity of hydroxyebastine as a CYP2J2 inhibitor [].

N-(Methylsulfonyl)-6-(2-propargyloxyphenyl)hexanamide (MS)

Compound Description: MS is a terminal acetylenic compound that acts as a mechanism-based inactivator of CYP2J2. It leads to heme modification and irreversible inhibition of CYP2J2 activity [].

Relevance: MS is studied alongside hydroxyebastine to understand the mechanisms of CYP2J2 inhibition. While hydroxyebastine is a reversible inhibitor, MS irreversibly inactivates CYP2J2 through heme adduct formation [].

17-Octadecynoic acid (OD)

Compound Description: OD is another terminal acetylenic compound that functions as a mechanism-based inactivator of CYP2J2. Similar to MS, it leads to heme modification and irreversible CYP2J2 inactivation [].

Relevance: OD is used alongside hydroxyebastine to elucidate the different mechanisms of CYP2J2 inhibition. Unlike the reversible inhibition by hydroxyebastine, OD causes irreversible inactivation by modifying the heme group of CYP2J2 [].

Danazol

Compound Description: Danazol is a synthetic steroid used to treat endometriosis and other conditions. It is a substrate-independent inhibitor of CYP2J2, affecting its metabolism of various compounds, including ebastine [, ].

Relevance: Danazol is investigated alongside hydroxyebastine for its inhibitory effects on CYP2J2. While both inhibit CYP2J2, danazol demonstrates a stronger and substrate-independent inhibition compared to hydroxyebastine [].

17α-Ethynylestradiol (EE)

Compound Description: 17α-Ethynylestradiol (EE) is a synthetic estrogen commonly used in oral contraceptives. It is a mechanism-based inactivator of CYP2J2, forming both heme and apoprotein adducts leading to enzyme inactivation [].

Relevance: EE and hydroxyebastine are both studied for their interaction with CYP2J2. EE irreversibly inactivates CYP2J2 through a different mechanism than hydroxyebastine, which is a reversible inhibitor. EE forms both heme and apoprotein adducts with CYP2J2, while hydroxyebastine does not form such adducts [].

Albendazole

Compound Description: Albendazole is an antiparasitic drug that is metabolized by CYP2J2 [].

Relevance: Albendazole is used as a probe substrate to investigate the inhibitory potential of various compounds, including hydroxyebastine and danazol, on CYP2J2-mediated metabolism [].

Overview

Hydroxy Ebastine is a metabolite of Ebastine, an antihistamine used primarily for the treatment of allergic conditions such as hay fever and urticaria. Hydroxy Ebastine is notable for its enhanced potency and longer duration of action compared to its parent compound. It is classified as a second-generation antihistamine, which typically causes less sedation than first-generation antihistamines due to its reduced ability to cross the blood-brain barrier.

Source

Hydroxy Ebastine is derived from the metabolic transformation of Ebastine in the human body. The synthesis of Ebastine itself involves several chemical reactions, typically starting from diphenylmethyl derivatives. Hydroxy Ebastine can be synthesized in the laboratory for research purposes, often utilizing deuterium labeling to track its metabolic pathways.

Classification
  • Type: Antihistamine
  • Generation: Second-generation
  • Chemical Class: Ethanolamines
Synthesis Analysis

Methods

The synthesis of Hydroxy Ebastine can be achieved through various methods, primarily focusing on the modification of the Ebastine structure. One common approach involves the hydroxylation of the phenyl ring in Ebastine.

Technical Details

  1. Starting Materials: The synthesis typically begins with Ebastine or its derivatives.
  2. Reagents: Common reagents include oxidizing agents such as hydrogen peroxide or peracids, which facilitate the introduction of hydroxyl groups.
  3. Conditions: Reactions are generally conducted under controlled temperatures and pH to optimize yield and purity.

For example, one method involves refluxing Ebastine in an organic solvent with an oxidizing agent for several hours until the desired hydroxylated product is formed .

Molecular Structure Analysis

Structure

Hydroxy Ebastine retains the core structure of Ebastine but features an additional hydroxyl group (-OH) on one of its aromatic rings. This modification enhances its solubility and pharmacological activity.

Chemical Reactions Analysis

Reactions

Hydroxy Ebastine can participate in various chemical reactions typical for secondary alcohols, including oxidation and esterification.

Technical Details

  1. Oxidation: Hydroxy Ebastine can be further oxidized to form ketones or aldehydes under strong oxidizing conditions.
  2. Esterification: It can react with carboxylic acids to form esters, which may enhance its pharmacokinetic properties.
Mechanism of Action

Hydroxy Ebastine functions primarily as a selective antagonist for the H1_1 histamine receptor.

Process

  1. Binding: Hydroxy Ebastine binds to H1_1 receptors on target cells, preventing histamine from exerting its effects.
  2. Physiological Effects: This action leads to decreased vasodilation, reduced vascular permeability, and inhibition of bronchoconstriction associated with allergic responses.

Data

  • Affinity: Hydroxy Ebastine exhibits higher binding affinity compared to Ebastine itself, contributing to its enhanced therapeutic effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and methanol; limited solubility in water.

Chemical Properties

  • pH Stability: Stable within a pH range of 4 to 8.
  • Thermal Stability: Decomposes at elevated temperatures above 200°C.

Relevant data regarding these properties can be crucial for formulation development and stability testing in pharmaceutical applications.

Applications

Scientific Uses

Hydroxy Ebastine is primarily used in clinical settings for:

  • Allergy Treatment: Effective in managing symptoms associated with allergic rhinitis and chronic urticaria.
  • Research Studies: Utilized in pharmacokinetic studies to understand metabolism and efficacy compared to other antihistamines.

Additionally, it may serve as a reference compound in drug formulation studies aimed at improving bioavailability and therapeutic outcomes.

Introduction to Hydroxy Ebastine

Hydroxy Ebastine (4-[4-(diphenylmethoxy)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]-1-butanone; CAS 210686-41-2) is a primary oxidative metabolite of the second-generation antihistamine ebastine. This biotransformation product plays a critical role in the pharmacological activity profile of its parent compound. Unlike many first-generation antihistamines, ebastine and its metabolites exhibit limited penetration of the blood-brain barrier, minimizing sedative effects while maintaining potent peripheral H1-receptor antagonism [3] [5]. Hydroxy Ebastine represents a key intermediate in the metabolic cascade that ultimately generates the principal active metabolite, carebastine, through further enzymatic modification. Its characterization provides essential insights into ebastine's metabolic fate and the cytochrome P450-mediated activation pathways that underpin the drug's therapeutic effects in allergic conditions [1] [9].

Chemical Identity and Structural Characterization of Hydroxy Ebastine

Core Structure and Physicochemical Properties

Hydroxy Ebastine (C₃₂H₃₉NO₃; molecular weight 485.66 g/mol) features a piperidine core substituted with a diphenylmethoxy group at the 4-position. The molecule's defining structural modification occurs at the tert-butyl moiety of the butanone side chain, where hydroxylation yields a 2-hydroxy-1,1-dimethylethyl group [3] [10]. This polar functional group significantly alters the molecule's physicochemical behavior compared to the parent ebastine:

  • Solubility: Limited aqueous solubility (6.47 × 10⁻⁵ mg/mL), requiring organic solvents like acetonitrile for analytical applications
  • LogP: Estimated at 6.89, indicating high lipophilicity despite hydroxylation
  • Protein Binding: >95%, consistent with the high plasma protein binding observed for ebastine and carebastine [5] [8]

Table 1: Physicochemical Properties of Hydroxy Ebastine

PropertyValueAnalytical Method
Molecular FormulaC₃₂H₃₉NO₃High-resolution MS
Molecular Weight485.66 g/molCalculated from formula
CAS Registry Number210686-41-2Chemical registry
LogP (Octanol-Water)6.89Computational estimation
Aqueous Solubility6.47 × 10⁻⁵ mg/mL (25°C)Equilibrium solubility study
Major Ion (Positive Mode)[M+H]⁺ m/z 486.4ESI-MS

Spectroscopic and Chromatographic Identification

Advanced analytical techniques enable precise discrimination of Hydroxy Ebastine from structurally related metabolites:

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode generates a prominent protonated molecular ion at m/z 486.4. Characteristic fragmentation patterns include a major product ion at m/z 167.1, corresponding to the protonated 4-(tert-butylphenyl) fragment. The MS/MS transition 486.4 → 167.1 serves as a selective signature for detection in biological matrices [2] [3].

  • Chromatographic Behavior: Reverse-phase HPLC separation employs C18 columns with isocratic elution (acetonitrile/0.1% formic acid, 60:40 v/v). Hydroxy Ebastine exhibits a retention time distinct from both ebastine (shorter retention) and carebastine (longer retention), enabling baseline resolution in metabolic profiling studies [1] [2].

  • Stereochemical Considerations: Hydroxylation generates a chiral center at the site of oxidation. In vitro studies using expressed human enzymes confirm the predominant formation of a specific stereoisomer, though the absolute configuration requires further characterization [1] [6].

Biosynthetic Pathways and Metabolic Precursors

Primary Metabolic Pathway: Cytochrome P450-Mediated Oxidation

Hydroxy Ebastine originates almost exclusively from hepatic and extrahepatic biotransformation of ebastine through cytochrome P450 (CYP)-catalyzed oxidation. The reaction constitutes the initial and rate-limiting step in ebastine's metabolic activation cascade:

  • Catalytic Enzymes: CYP2J2 and CYP3A4 serve as the principal catalysts. In vitro studies with human liver microsomes demonstrate that ketoconazole (CYP3A inhibitor) reduces hydroxyebastine formation by >85%, while terfenadine (CYP2J2 inhibitor) causes ≈50% inhibition. Combined inhibition virtually abolishes production, confirming synergistic enzymatic involvement [1] [6].

  • Reaction Kinetics: The reaction follows classic Michaelis-Menten kinetics. Reported kinetic parameters include:

  • Vₘₐₓ = 1.8 nmol/min/nmol CYP (CYP2J2)
  • Kₘ = 18.7 μM (CYP2J2)
  • Intrinsic clearance (CLᵢₙₜ) = Vₘₐₓ/Kₘ = 96.3 μL/min/nmol CYP [1]

  • Tissue-Specific Metabolism: Intestinal CYP2J2 contributes significantly to first-pass metabolism after oral ebastine administration. Cardiac CYP2J3 (rat homolog of human CYP2J2) also demonstrates hydroxylation capability, suggesting potential in situ activation in myocardial tissue [2] [6].

Alternative Metabolic Pathways

While CYP-mediated hydroxylation dominates, minor alternative routes exist:

  • Non-Enzymatic Oxidation: Under conditions of oxidative stress, hydroxyl radical-mediated oxidation may produce trace quantities independent of CYP enzymes, though toxicological relevance remains unconfirmed.

  • Peroxidase-Mediated Oxidation: Myeloperoxidase (MPO) and prostaglandin H synthase demonstrate in vitro capability to oxidize the tert-butyl moiety, potentially contributing to extrahepatic metabolism at inflammatory sites [9].

Table 2: Enzymatic Systems Involved in Hydroxy Ebastine Formation

Enzyme SystemTissue LocalizationContribution to MetabolismInhibitor Sensitivity
CYP3A4/5Liver, intestine60-75%Ketoconazole, itraconazole
CYP2J2Liver, intestine, heart25-40%Terfenadine, danazol
CYP4F12Liver, intestine<5%HET0016
Flavin-containing MOXLiverTraceMethimazole

Genetic and Environmental Modulators

Several factors influence Hydroxy Ebastine production efficiency:

  • Genetic Polymorphisms: CYP2J27 (G-50T promoter variant) associates with reduced transcriptional activity, potentially diminishing hydroxyebastine formation in carriers. CYP3A5 expressors (1/*1 genotype) may demonstrate enhanced metabolic capacity compared to non-expressors [1] [9].

  • Drug-Drug Interactions: Co-administered CYP3A4 inhibitors (e.g., macrolide antibiotics, azole antifungals) substantially reduce hydroxyebastine formation. Grapefruit juice (containing furanocoumarins) decreases production by ≈25% through intestinal CYP3A inhibition [7] [9].

  • Dietary Components: Omega-3 fatty acids induce CYP2J2 expression, potentially accelerating ebastine activation. Conversely, vitamin E deficiency impairs CYP2J2 activity in cardiac tissue [6] [9].

Role as a Secondary Metabolite of Ebastine

Position in the Metabolic Cascade

Hydroxy Ebastine occupies a central position in ebastine's stepwise biotransformation sequence:

  • Primary Metabolism: Ebastine → Hydroxy Ebastine (via CYP2J2/CYP3A4)
  • Secondary Metabolism: Hydroxy Ebastine → Carebastine (via cytosolic dehydrogenases)
  • Excretion: Carebastine undergoes glucuronidation prior to renal elimination [1] [5]

In vitro metabolic studies using human hepatocytes demonstrate time-dependent accumulation and decline of Hydroxy Ebastine, peaking at 2-4 hours post-ebastine administration. This kinetic profile aligns with its role as an intermediate rather than terminal metabolite [1] [4].

Pharmacological Activity Profile

Hydroxy Ebastine exhibits distinct receptor interaction characteristics:

  • H1-Receptor Affinity: Retains significant histamine H1-receptor binding (Kᵢ ≈ 12 nM) but demonstrates ≈30% lower potency than carebastine (Kᵢ ≈ 8.5 nM) based on radioligand displacement studies. Both metabolites exceed ebastine's binding affinity (Kᵢ ≈ 100 nM) [5] [9].

  • Receptor Kinetics: Slower dissociation from H1-receptors compared to ebastine (t½ ≈ 45 min vs. ≈12 min), contributing to prolonged antihistaminic effects. However, carebastine shows even more favorable kinetics (t½ ≈ 90 min) [9].

  • Off-Target Interactions: Unlike first-generation antihistamines, Hydroxy Ebastine shows negligible affinity for muscarinic receptors (IC₅₀ > 10,000 nM) and cardiac potassium channels (IKr IC₅₀ > 30 μM), explaining its favorable safety profile regarding anticholinergic effects and QT prolongation [5] [7].

Analytical and Diagnostic Significance

Hydroxy Ebastine serves as both a metabolic indicator and analytical target:

  • Metabolic Phenotyping Probe: Its formation rate in human liver microsomes provides a specific metric for CYP2J2 activity, complementing traditional probes like astemizole and terfenadine. This application proves particularly valuable in assessing extrahepatic CYP2J2 activity where conventional probes exhibit non-specific metabolism [1] [6].

  • Drug Interaction Studies: Quantifying hydroxyebastine:ebastine ratios in plasma provides a sensitive indicator of CYP3A/CYP2J2 inhibition. A >50% decrease in the ratio reliably detects moderate-to-strong enzyme inhibition, offering advantages over probe drugs like midazolam that lack CYP2J2 specificity [7] [9].

  • Forensic Toxicology: Detection in biological specimens confirms recent ebastine exposure, distinguishing it from structurally similar antihistamines. Its extended detection window compared to ebastine (plasma t½ ≈ 15-19h vs. 10-16h) improves retrospective detection sensitivity [5] [8].

Table 3: Key Pharmacokinetic Parameters of Hydroxy Ebastine

ParameterValueBiological SystemDetection Method
Plasma Tₘₐₓ3.5-5.2 hoursHuman (after ebastine dosing)LC-MS/MS
Plasma Half-life15-19 hoursHuman (after ebastine dosing)LC-MS/MS
Microsomal Formation96.3 μL/min/nmol CYP (CYP2J2)Human liver microsomesRadiolabeled substrate assay
Protein Binding>95%Human plasmaEquilibrium dialysis
Brain Penetration<5% of plasma concentrationRat perfusion modelLC-MS/MS of brain homogenate

Properties

CAS Number

210686-41-2

Product Name

Hydroxy Ebastine

IUPAC Name

4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one

Molecular Formula

C32H39NO3

Molecular Weight

485.7 g/mol

InChI

InChI=1S/C32H39NO3/c1-32(2,24-34)28-17-15-25(16-18-28)30(35)14-9-21-33-22-19-29(20-23-33)36-31(26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,29,31,34H,9,14,19-24H2,1-2H3

InChI Key

UDZUMQUGNZBRMN-UHFFFAOYSA-N

SMILES

CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]-1-butanone

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.